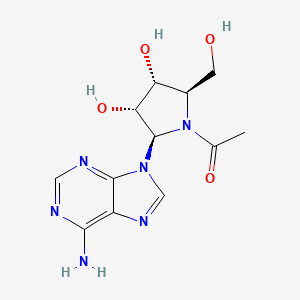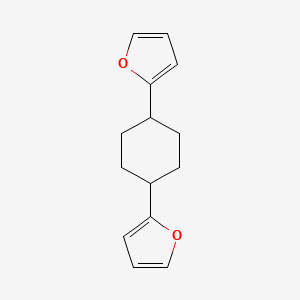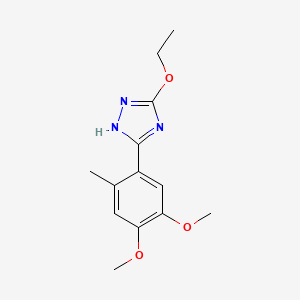
1-((2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-((2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl)ethanone” is a complex organic compound that features a purine base attached to a pyrrolidine ring. Compounds of this nature are often of interest in biochemical and pharmaceutical research due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1-((2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl)ethanone” typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the purine base: This step may involve nucleophilic substitution reactions where the purine base is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with enzymes or nucleic acids, given its purine base.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as antiviral or anticancer agents.
Industry
In industry, it could be used in the development of pharmaceuticals or as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example:
Molecular Targets: It might interact with enzymes or receptors.
Pathways Involved: It could influence signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base.
Ribavirin: An antiviral compound with a similar structure.
Uniqueness
The uniqueness of “1-((2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl)ethanone” would lie in its specific configuration and functional groups, which could confer unique biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C12H16N6O4 |
|---|---|
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
1-[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N6O4/c1-5(20)18-6(2-19)8(21)9(22)12(18)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19,21-22H,2H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
LHLODVQMOGVFMU-WOUKDFQISA-N |
SMILES isomérico |
CC(=O)N1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |
SMILES canónico |
CC(=O)N1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)





![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)


![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)

